1-Phenethylamine

Catalog No.
S571396
CAS No.
618-36-0
M.F
C8H11N
M. Wt
121.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenethylamine

CAS Number

618-36-0

Product Name

1-Phenethylamine

IUPAC Name

1-phenylethanamine

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

InChI

InChI=1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3

InChI Key

RQEUFEKYXDPUSK-UHFFFAOYSA-N

SMILES

Array

solubility

SOL IN MOST ORG SOLVENTS & HYDROCARBONS
42 mg/L at 20 °C

Synonyms

α-Methylbenzenemethanamine; (±)-α-Methylbenzenemethanamine; (±)-α-Methylbenzylamine; (1-Aminoethyl)benzene; (R,S)-α Methylbenzylamine; (RS)-1-Phenylethylamine; (RS)-α-Methylbenzylamine; (±)-1-Amino-1-phenylethane; (±)-1-Phenethylamine; (±)-1-Phenyle

Canonical SMILES

CC(C1=CC=CC=C1)N

The exact mass of the compound 1-Phenylethylamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in most org solvents & hydrocarbons42 mg/l at 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8391. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Supplementary Records. It belongs to the ontological category of phenylethylamine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Phenethylamine (CAS 618-36-0) is a primary chiral amine widely utilized as a fundamental building block in organic synthesis. As a racemic mixture, it contains equal amounts of its (R) and (S) enantiomers. This composition makes it a cost-effective and versatile starting material for two primary purposes: as a classical resolving agent for separating enantiomers of racemic acids through diastereomeric salt formation, and as a substrate in processes like dynamic kinetic resolution designed to convert the entire racemic mixture into a single, high-value enantiomer.

Substituting racemic 1-Phenethylamine with its single enantiomers, (R)-(+)- or (S)-(-)-1-Phenethylamine, is a critical process error for classical resolutions. The fundamental mechanism requires both amine enantiomers to form two distinct diastereomeric salts with a racemic acid, allowing for separation based on differential solubility. Using a single enantiomer would only form one salt, failing to resolve the target compound. Likewise, replacing it with an achiral analog like benzylamine is functionally invalid for any application requiring chirality, as benzylamine cannot form diastereomers and thus has zero capability as a chiral resolving agent or a chiral auxiliary.

Precursor Suitability: Essential Substrate for High-Yield Dynamic Kinetic Resolution (DKR)

Unlike kinetic resolutions which have a theoretical maximum yield of 50%, Dynamic Kinetic Resolution (DKR) processes utilize a racemization catalyst to continuously interconvert the unreactive enantiomer, enabling theoretical yields approaching 100%. In a scaled-up DKR of (±)-1-phenylethylamine, the combination of Candida antarctica lipase B (CALB) for resolution and a ruthenium catalyst for in-situ racemization converted the racemic starting material into (R)-2-methoxy-N-(1-phenylethyl)acetamide in high yield (88%) and high enantiomeric excess (99% ee). Starting with an enantiopure amine would make this efficient, high-yield process impossible.

Evidence DimensionProduct Yield in Asymmetric Synthesis
Target Compound Data88% isolated yield from racemic 1-phenethylamine via DKR
Comparator Or BaselineStandard Kinetic Resolution (KR) of a racemate: ≤50% theoretical maximum yield
Quantified Difference+38% absolute yield improvement over the theoretical maximum of KR
ConditionsDynamic Kinetic Resolution using CALB lipase and Ru-catalyst (1.25 mol%) with an alkyl methoxyacetate acyl donor.

This demonstrates the necessity of the racemic form as a substrate for advanced, high-yield enzymatic processes that produce single-enantiomer products.

Processability: Differentiated Physical Properties for Process Design and Purification

In process design, physical properties directly impact equipment selection, separation efficiency, and handling procedures. Compared to its achiral analog benzylamine, racemic 1-phenethylamine exhibits a distinct boiling point and density. 1-Phenethylamine has a boiling point of 184-186 °C, whereas benzylamine boils at 185 °C, indicating very similar volatilities. However, their densities differ more significantly, with 1-phenethylamine at 0.95 g/cm³ and benzylamine at 1.00 g/cm³, which can be relevant for phase separations and solvent selection. These differences, while seemingly minor, are critical for designing distillation-based purifications and other process operations.

Evidence DimensionBoiling Point & Density
Target Compound DataBoiling Point: 184-186 °C; Density: 0.95 g/cm³ at 20 °C
Comparator Or BaselineBenzylamine: Boiling Point: 185 °C; Density: 1.00 g/cm³ at 20 °C
Quantified DifferenceSimilar boiling point; ~5% lower density for 1-phenethylamine
ConditionsStandard atmospheric pressure (1013 hPa).

This data informs process parameters for purification and handling, allowing a chemist to select the appropriate compound based on the physical requirements of their specific synthesis and workup protocol.

Application-Critical Performance: Enables Classical Resolution of Racemic Acids via Differential Salt Solubility

The primary industrial application of racemic 1-phenethylamine is the resolution of racemic carboxylic acids. When reacted with a single enantiomer of a chiral acid, such as (2R,3R)-tartaric acid, the (R)- and (S)-amines form two different diastereomeric salts: [(R)-amine:(R,R)-tartrate] and [(S)-amine:(R,R)-tartrate]. These diastereomers possess different physical properties, notably solubility. In a typical procedure using methanol as the solvent, the (S)-amine-(R,R)-tartrate complex is significantly less soluble and crystallizes out of solution, allowing for its physical separation from the more soluble (R)-amine containing salt. This solubility difference is the critical performance metric that enables the entire separation process.

Evidence DimensionDiastereomeric Salt Solubility in Methanol
Target Compound DataForms two diastereomeric salts with differing solubilities, enabling separation by fractional crystallization.
Comparator Or BaselineA single enantiomer (e.g., (S)-amine) forms only one salt, preventing resolution. An achiral amine (e.g., benzylamine) forms an enantiomeric pair of salts with identical solubility, also preventing resolution.
Quantified DifferenceQualitative but absolute: Enables separation vs. No separation possible.
ConditionsReaction of racemic amine with one enantiomer of a chiral acid (e.g., (2R,3R)-tartaric acid) in a suitable solvent like methanol.

This highlights the essential role of the racemic composition for buyers performing classical resolutions, as neither enantiopure nor achiral alternatives can fulfill this function.

Workhorse Reagent for Classical Resolution of Racemic Carboxylic Acids

For laboratories and manufacturers needing to isolate a single enantiomer from a racemic mixture of a carboxylic acid (e.g., ibuprofen, naproxen, or other chiral intermediates), racemic 1-phenethylamine is the standard, cost-effective choice. Its ability to form diastereomeric salts with differential solubility allows for a straightforward, scalable separation via fractional crystallization.

Optimal Substrate for Chemoenzymatic Dynamic Kinetic Resolution (DKR)

When the goal is to convert an entire racemic starting material into a single, high-value chiral product, DKR is a superior strategy to classical resolution. Racemic 1-phenethylamine is the required starting material for processes that couple enzymatic acylation with in-situ racemization, achieving near-quantitative conversion to a single enantiomer of the corresponding amide, bypassing the 50% yield limit of traditional kinetic resolutions.

Cost-Effective Achiral Building Block in Multi-Step Synthesis

In synthetic routes where the amine functionality is required but the chirality at the alpha-position is either irrelevant to the final product or is removed in a subsequent step, the racemic form offers a more economical option than the enantiopure versions. Its physical properties are well-defined, ensuring predictable behavior in reaction and purification steps like distillation.

Physical Description

Liquid
Clear liquid with a mild odor of ammonia; [HSDB] Colorless liquid; [MSDSonline]
Solid

Color/Form

WATER-WHITE LIQ

XLogP3

1.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

121.089149355 Da

Monoisotopic Mass

121.089149355 Da

Boiling Point

188.5 °C

Flash Point

79.4 °C
175 °F (79 °C) OC

Heavy Atom Count

9

Vapor Density

4.2 (AIR= 1)

Density

0.9535 @ 20 °C/20 °C

LogP

1.49

Odor

MILD AMMONIACAL ODOR

Melting Point

-65 °C
< 25 °C

UNII

HZ9DM6B2MT

GHS Hazard Statements

Aggregated GHS information provided by 131 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (99.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (64.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.5 [mmHg]
0.5 MM HG @ 20 °C

Pictograms

Irritant

Corrosive;Irritant

Other CAS

98-84-0
2627-86-3
3886-69-9
618-36-0

Metabolism Metabolites

DEMETHYLATION OF N-METHYLPHENYLALKYLAMINES BY RAT LIVER HOMOGENATES.

Wikipedia

1-Phenylethylamine

Methods of Manufacturing

PREPARED BY REDUCTION OF ACETOPHENONE IN LIQUID AMMONIA: ROBINSON, SNYDER, ORG SYN COLL VOL III, 717 (1955).

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Benzenemethanamine, .alpha.-methyl-: ACTIVE

Analytic Laboratory Methods

ANALYTE: AROMATIC AMINES; MATRIX: AIR; RANGE: 0.01-14 MG/SAMPLE; PROCEDURE: ADSORPTION ON SILICA GEL; ELUTION BY ETHANOL; GC ANALYSIS /AROMATIC AMINES/

Interactions

LINOLEIC ACID MIXED WITH ALPHA-METHYL BENZYLAMINE IN A 1:1 MOLAR RATIO & FED TO RATS, ON A HIGH CHOLESTEROL DIET, @ 0.2% OF THE DIET HAD NO EFFECT ON PLASMA & LIVER LIPID LEVELS.

Dates

Last modified: 08-15-2023

Match-mismatch effects in two-fold transfer of chirality within a Möbius metallo-receptor

Bernard Boitrel, Stéphane Le Gac
PMID: 32657288   DOI: 10.1039/d0cc03877f

Abstract

Two-fold transfer of chirality has been investigated in a Möbius Zn(ii) hexaphyrin metallo-receptor able to bind simultaneously two different chiral molecules. Match/mismatch effects influence the dynamic stereoselective twisting of the π-system, and allow tuning of the induced chiroptical activity. Such allosteric control is attractive for building chirality sensing systems.


Kinetic Analysis of R-Selective ω-Transaminases for Determination of Intrinsic Kinetic Parameters and Computational Modeling of Kinetic Resolution of Chiral Amine

Sang-Woo Han, Jong-Shik Shin
PMID: 31997135   DOI: 10.1007/s12010-020-03240-x

Abstract

Reliable kinetic parameters of enzymes are of paramount importance for a precise understanding of catalytic performance, which is essential for enzyme engineering and process optimization. Here, we developed a simple and convenient method to determine intrinsic kinetic parameters of R-selective ω-transaminases (ω-TAs) with a minimal set of kinetic data. Using (R)-α-methylbenzylamine ((R)-α-MBA) and pyruvate as a substrate pair, two R-selective ω-TAs from Arthrobacter sp. and Aspergillus fumigatus were subjected to kinetic measurements. In contrast to S-selective ω-TAs, both R-selective ω-TAs were observed to be devoid of substrate inhibition by pyruvate. Double reciprocal plot analysis was carried out with two sets of kinetic data obtained at varying concentrations of (R)-α-MBA under a fixed concentration of pyruvate and vice versa, leading to the determination of three intrinsic kinetic parameters, i.e., one k
and two K
values, using three regression constants. The validity of the kinetic parameters was verified by a self-consistency test using a regression constant left out in the kinetic parameter determination, showing that deviations of calculated regression constants from the experimental ones were less than 15%. Because the kinetic parameters for (R)-α-MBA and pyruvate are not apparent but intrinsic, a cosubstrate substitution method enabled rapid determination of intrinsic parameters for a new substrate pair using just one set of kinetic data. Eventually, computational modeling of kinetic resolution of rac-α-MBA was carried out and showed a good agreement with experimental reaction progresses.


Expanding the Activity Profile of Pyrido[1,2-

Alexandra Probst, Kelly Chisanga, Godwin Akpeko Dziwornu, Cécile Haeberli, Jennifer Keiser, Kelly Chibale
PMID: 32786285   DOI: 10.1021/acsinfecdis.0c00278

Abstract

Praziquantel is the only widely available drug to treat schistosomiasis. With very few candidates currently in the drug development pipeline, there is an urgent need to discover and develop novel antischistosomal drugs. In this regard, the pyrido[1,2-
]benzimidazole (PBI) scaffold has emerged as a promising chemotype in hit-to-lead efforts. Here, we report a novel series of antischistosomal PBIs with potent
activity (IC
values of 0.08-1.43 μM) against
newly transformed schistosomula and adult worms. Moreover, the current PBIs demonstrated good hepatic microsomal stability (>70% of drug remaining after 30 min) and were nontoxic to the Chinese hamster ovarian and human liver HepG2 cells, though toxicity (selectivity index, SI < 10) against the rat L6 myoblast cell line was observed. The compounds showed a small therapeutic window but were efficacious
, exhibiting moderate to high worm burden reductions of 35.8-89.6% in
-infected mice.


Functional characterization of PLP fold type IV transaminase with a mixed type of activity from Haliangium ochraceum

Yulia S Zeifman, Konstantin M Boyko, Alena Yu Nikolaeva, Vladimir I Timofeev, Tatiana V Rakitina, Vladimir O Popov, Ekaterina Yu Bezsudnova
PMID: 30902765   DOI: 10.1016/j.bbapap.2019.03.005

Abstract

Pyridoxal-5'-phosphate (PLP)-dependent transaminases are industrially important enzymes catalyzing the stereoselective amination of ketones and keto acids. Transaminases of PLP fold type IV are characterized by (R)- or (S)-stereoselective transfer of amino groups, depending on the substrate profile of the enzyme. PLP fold type IV transaminases include branched-chain amino acid transaminases (BCATs), D-amino acid transaminases and (R)-amine:pyruvate transaminases. Recently, transaminases with a mixed type of activity were identified and characterized. Here, we report biochemical and structural characterization of a transaminase from myxobacterium Haliangium ochraceum (Hoch3033), which is active towards keto analogs of branched-chain amino acids (specific substrates for BCATs) and (R)-(+)-α-methylbenzylamine (specific substrate for (R)-amine:pyruvate transaminases). The enzyme is characterized by an alkaline pH optimum (pH 10.0-10.5) and a tolerance to high salt concentrations (up to 2 M NaCl). The structure of Hoch3033 was determined at 2.35 Å resolution. The overall fold of the enzyme was similar to those of known enzymes of PLP fold type IV. The mixed type of activity of Hoch3033 was implemented within the BCAT-like active site. However, in the active site of Hoch3033, we observed substitutions of specificity-determining residues that are important for substrate binding in canonical BCATs. We suggest that these changes result in the loss of activity towards α-ketoglutarate and increase the affinity towards (R)-(+)-α-methylbenzylamine. These results complement our knowledge of the catalytic diversity of transaminases and indicate the need for further research to understand the structural basis of substrate specificity in these enzymes.


Creation of (

Moritz Voss, Chao Xiang, Jérémy Esque, Alberto Nobili, Marian J Menke, Isabelle André, Matthias Höhne, Uwe T Bornscheuer
PMID: 31990173   DOI: 10.1021/acschembio.9b00888

Abstract

The enzymatic transamination of ketones into (
)-amines represents an important route for accessing a range of pharmaceuticals or building blocks. Although many publications have dealt with enzyme discovery, protein engineering, and the application of (
)-selective amine transaminases [(
)-ATA] in biocatalysis, little is known about the actual
role and how these enzymes have evolved from the ubiquitous α-amino acid transaminases (α-AATs). Here, we show the successful introduction of an (
)-transaminase activity in an α-amino acid aminotransferase with one to six amino acid substitutions in the enzyme's active site. Bioinformatic analysis combined with computational redesign of the d-amino acid aminotransferase (DATA) led to the identification of a sextuple variant having a specific activity of 326 milliunits mg
in the conversion of (
)-phenylethylamine and pyruvate to acetophenone and d-alanine. This value is similar to those of natural (
)-ATAs, which typically are in the range of 250 milliunits mg
. These results demonstrate that (
)-ATAs can evolve from α-AAT as shown here for the DATA scaffold.


Highly Productive and Enantioselective Enzyme Catalysis under Continuous Supported Liquid-Liquid Conditions Using a Hybrid Monolithic Bioreactor

Bernhard Sandig, Michael R Buchmeiser
PMID: 27650312   DOI: 10.1002/cssc.201600994

Abstract

Enzyme-containing ionic liquids (ILs) were immobilized in cellulose-2.5-acetate microbeads particles embedded in a porous monolithic polyurethane matrix. This bioreactor was used under continuous liquid-liquid conditions by dissolving the substrates in a nonpolar organic phase immiscible with the ILs, thereby creating a biphasic system. Lipases (candida antarctica lipase B, CALB, candida rugosa lipase, CRL) were used to catalyze the enantioselective transesterification of racemic (R,S)-1-phenylethanol with vinyl butyrate and vinyl acetate, the esterification of (+/-)-2-isopropyl-5-methylcyclohexanol with propionic anhydride and the amidation of (R,S)-1-phenylethylamine with ethyl methoxyacetate. With this unique setup, very high productivities, that is, turnover numbers (TONs) up to 5.1×10
and space-time yields (STYs) up to 28 g product L
h
, exceeding the corresponding values for batch-type reactions by a factor of 3100 and 40, respectively, were achieved while maintaining or even enhancing enantioselectivity compared to batch reactions via kinetic resolution. To our best knowledge, this is the first continuously operated bioreactor using supported liquid-liquid conditions that shows these features in the synthesis of chiral esters and amides.


Chiral Recognition Studies of α-(Nonafluoro-tert-butoxy)carboxylic Acids by NMR Spectroscopy

Anikó Nemes, Tamás Csóka, Szabolcs Béni, Viktor Farkas, József Rábai, Dénes Szabó
PMID: 26024423   DOI: 10.1021/acs.joc.5b00706

Abstract

Three chiral α-(nonafluoro-tert-butoxy)carboxylic acids (R)-1, (RS)-2, (R)-3 were synthesized to examine their application as chiral solvating agents with amines. As a model compound, first (S)- and/or (RS)-α-phenylethylamine was used, and their diastereomeric salts were investigated by (1)H and (19)F NMR and ECD spectroscopy. The NMR spectroscopic studies were carried out at room temperature using the slightly polar CDCl3 and apolar C6D6 as solvents in 5 mM and 54 mM concentrations. The difference of the chemical shifts (Δδ) in the diastereomeric complexes is comparable with other, well-known chiral derivatizing and solvating agents (e.g., Mosher's acid, Pirkle's alcohol). Diastereomeric salts of racemic acids (RS)-1 and (RS)-2 with biologically active amines (1R,2S)-ephedrine and (S)-dapoxetine were also investigated by (19)F NMR spectroscopy.


Looking Inside the Intramolecular C-H∙∙∙O Hydrogen Bond in Lactams Derived from α-Methylbenzylamine

Sandra Mejía, Julio M Hernández-Pérez, Jacinto Sandoval-Lira, Fernando Sartillo-Piscil
PMID: 28264508   DOI: 10.3390/molecules22030361

Abstract

Recently, strong evidence that supports the presence of an intramolecular C-H···O hydrogen bond in amides derived from the chiral auxiliary α-methylbenzylamine was disclosed. Due to the high importance of this chiral auxiliary in asymmetric synthesis, the inadvertent presence of this C-H···O interaction may lead to new interpretations upon stereochemical models in which this chiral auxiliary is present. Therefore, a series of lactams containing the chiral auxiliary α-methylbenzylamine (from three to eight-membered ring) were theoretically studied at the MP2/cc-pVDZ level of theory with the purpose of studying the origin and nature of the C-Hα···O interaction. NBO analysis revealed that rehybridization at C atom of the C-Hα bond (s-character at C is ~23%) and the subsequent bond polarization are the dominant effect over the orbital interaction energy
→σ*
(E(2) < 2 kcal/mol), causing an important shortening of the C-Hα bond distance and an increment in the positive charge in the Hα atom.


Mechanistic Studies of an Amine Oxidase Derived from d-Amino Acid Oxidase

Elizabeth E Trimmer, Udayanga S Wanninayake, Paul F Fitzpatrick
PMID: 28355481   DOI: 10.1021/acs.biochem.7b00161

Abstract

The flavoprotein d-amino acid oxidase has long served as a paradigm for understanding the mechanism of oxidation of amino acids by flavoproteins. Recently, a mutant d-amino acid oxidase (Y228L/R283G) that catalyzed the oxidation of amines rather than amino acids was described [Yasukawa, K., et al. (2014) Angew. Chem., Int. Ed. 53, 4428-4431]. We describe here the use of pH and kinetic isotope effects with (R)-α-methylbenzylamine as a substrate to determine whether the mutant enzyme utilizes the same catalytic mechanism as the wild-type enzyme. The effects of pH on the steady-state and rapid-reaction kinetics establish that the neutral amine is the substrate, while an active-site residue, likely Tyr224, must be uncharged for productive binding. There is no solvent isotope effect on the k
/K
value for the amine, consistent with the neutral amine being the substrate. The deuterium isotope effect on the k
/K
value is pH-independent, with an average value of 5.3, similar to values found with amino acids as substrates for the wild-type enzyme and establishing that there is no commitment to catalysis with this substrate. The k
/K
value is similar to that seen with amino acids as the substrate, consistent with the oxidative half-reaction being unperturbed by the mutation and with flavin oxidation preceding product release. All of the data are consistent with the mutant enzyme utilizing the same mechanism as the wild-type enzyme, transfer of hydride from the neutral amine to the flavin.


Highly efficient production of chiral amines in batch and continuous flow by immobilized ω-transaminases on controlled porosity glass metal-ion affinity carrier

Wesley Böhmer, Tanja Knaus, Alexey Volkov, Thierry K Slot, N Raveendran Shiju, Karim Engelmark Cassimjee, Francesco G Mutti
PMID: 30550957   DOI: 10.1016/j.jbiotec.2018.12.001

Abstract

In this study, two stereocomplementary ω-transaminases from Arthrobacter sp. (AsR-ωTA) and Chromobacterium violaceum (Cv-ωTA) were immobilized via iron cation affinity binding onto polymer-coated controlled porosity glass beads (EziG
). The immobilization procedure was studied with different types of carrier materials and immobilization buffers of varying compositions, concentrations, pHs and cofactor (PLP) concentrations. Notably, concentrations of PLP above 0.1 mM were correlated with a dramatic decrease of the immobilization yield. The highest catalytic activity, along with quantitative immobilization, was obtained in MOPS buffer (100 mM, pH 8.0, PLP 0.1 mM, incubation time 2 h). Leaching of the immobilized enzyme was not observed within 3 days of incubation. EziG-immobilized AsR-ωTA and Cv-ωTA retained elevated activity when tested for the kinetic resolution of rac-α-methylbenzylamine (rac-α-MBA) in single batch experiments. Recycling studies demonstrated that immobilized EziG
-AsR-ωTA could be recycled for at least 16 consecutive cycles (15 min per cycle) and always affording quantitative conversion (TON ca. 14,400). Finally, the kinetic resolution of rac-α-MBA with EziG
-AsR-ωTA was tested in a continuous flow packed-bed reactor (157 μL reactor volume), which produced more than 5 g of (S)-α-MBA (>49% conversion, >99% ee) in 96 h with no detectable loss of catalytic activity. The calculated TON was more than 110,000 along with a space-time yield of 335 g L
h
.


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